molecular formula C11H12N2 B13072738 (6-Methylquinolin-3-yl)methanamine CAS No. 1421604-31-0

(6-Methylquinolin-3-yl)methanamine

Cat. No.: B13072738
CAS No.: 1421604-31-0
M. Wt: 172.23 g/mol
InChI Key: LUUXYSUDNNKSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring. This compound is characterized by the presence of a methyl group at the 6th position and a methanamine group at the 3rd position of the quinoline ring. It has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylquinolin-3-yl)methanamine typically involves the reduction of nitrile groups in quinoline derivatives. One common method is the reduction of 2-chloro-3-cyanoquinoline using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield the desired methanamine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

(6-Methylquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Lithium aluminum hydride (LiAlH4) in THF is commonly used for reduction reactions.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Methylquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinolin-3-yl)methanamine
  • (2-Methylquinolin-6-yl)methanamine
  • (2-Chloro-6-methylquinolin-3-yl)methanimine oxide

Uniqueness

(6-Methylquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

1421604-31-0

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(6-methylquinolin-3-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-5,7H,6,12H2,1H3

InChI Key

LUUXYSUDNNKSNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.